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Compound of Interest

Compound Name: AF488 Dbco

Cat. No.: B12370284

Introduction

AF488-DBCO is a fluorescent probe that combines the bright and photostable AF488 dye with
a DBCO (Dibenzocyclooctyne) moiety. This combination makes it an ideal tool for super-
resolution microscopy techniques, particularly those relying on click chemistry for labeling. The
DBCO group allows for a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC)
reaction, which is highly specific and biocompatible, making it suitable for labeling biomolecules
in living cells.[1][2] AF488 is a green-fluorescent dye known for its high quantum yield and
photostability, crucial properties for the demanding illumination conditions of super-resolution
imaging.[1][3]

Physicochemical Properties and Spectral Data

A summary of the key quantitative data for AF488-DBCO is presented in the table below. This
information is essential for designing and executing super-resolution imaging experiments.
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Property Value Reference
Excitation Maximum (Aex) ~495 nm [1114]
Emission Maximum (Aem) ~519 nm [4]
Molar Extinction Coefficient (g) ~73,000 cm—1M~1 [3]
Fluorescence Quantum Yield

0.91 [4]
(P)
Molecular Weight ~936.08 g/mol [4]

Applications in Super-Resolution Microscopy

AF488-DBCO is particularly well-suited for various super-resolution techniques due to its
brightness and photostability. Its primary application lies in the precise labeling of azide-
modified biomolecules through copper-free click chemistry.

Stimulated Emission Depletion (STED) Microscopy

In STED microscopy, a high-intensity depletion laser is used to narrow the fluorescence
emission spot, achieving sub-diffraction resolution. The photostability of the fluorophore is
paramount to withstand the intense laser powers used. While direct quantitative comparisons
of AF488-DBCOQO's photostability in STED are not readily available, its structural analog, Alexa
Fluor 488, has been shown to be more photostable than other dyes like ATTO 488 under STED
imaging conditions.[5] For instance, after repeated STED recordings, the fluorescence intensity
of Alexa Fluor 488 showed a slower decrease compared to other dyes.[5] Given that AF488 is
structurally identical to Alexa Fluor 488, similar or better performance can be expected from
AF488-DBCO.[3]

Stochastic Optical Reconstruction Microscopy (STORM)

STORM and direct STORM (dSTORM) rely on the stochastic photoswitching of individual
fluorophores to reconstruct a super-resolved image. The brightness of the "on" state and the
number of switching cycles before photobleaching are critical for high-quality reconstructions.
The high quantum yield of AF488 suggests a high photon output per switching event, which is
beneficial for precise localization in STORM.
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A key application of AF488-DBCO in the context of super-resolution microscopy is the imaging
of the cytoskeleton, such as microtubules. By metabolically incorporating an azide-containing
precursor, cellular structures can be tagged with azides and subsequently labeled with AF488-
DBCO for visualization.

Experimental Protocols

Here, we provide detailed protocols for labeling and imaging with AF488-DBCO for super-
resolution microscopy.

Protocol 1: Labeling of Cellular Structures via Click
Chemistry

This protocol describes the general workflow for labeling azide-modified proteins in cells with
AF488-DBCO.

Materials:

Cells expressing azide-modified protein of interest

AF488-DBCO (stock solution in DMSO)

Phosphate-buffered saline (PBS)

Fixative (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 3% BSA in PBS)

Procedure:

e Cell Culture and Fixation:

o Culture cells on coverslips suitable for microscopy.

o Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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o Wash the cells three times with PBS.

o Permeabilization (for intracellular targets):
o Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
o Wash the cells three times with PBS.

e Blocking:

o Incubate the cells with blocking buffer for 30 minutes at room temperature to reduce non-
specific binding.

o AF488-DBCO Labeling:
o Prepare a labeling solution of AF488-DBCO in PBS at a final concentration of 1-10 pM.

o Incubate the cells with the AF488-DBCO labeling solution for 1 hour at room temperature,
protected from light.

o Wash the cells three times with PBS.
e Mounting:

o Mount the coverslips on microscope slides using an appropriate mounting medium for
super-resolution imaging (e.g., a medium with a high refractive index and antifade agents).
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Experimental Workflow: Cell Labeling with AF488-DBCO

Cell Preparation

1. Culture cells on coverslips

l

2. Fix with 4% PFA

l

3. Permeabilize (if needed)

l

4. Block with 3% BSA

Labeling

5. Incubate with AF488-DBCO

Final Steps

6. Wash with PBS

'

7. Mount for imaging

Click to download full resolution via product page

Workflow for labeling azide-modified cellular targets with AF488-DBCO.
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Protocol 2: STED Microscopy of AF488-DBCO Labeled

Structures

This protocol provides a starting point for STED imaging of samples labeled with AF488-DBCO.
Optimization of laser powers and acquisition parameters will be necessary for specific
instruments and samples.

Materials:
o AF488-DBCO labeled sample on a coverslip

o STED microscope equipped with an excitation laser around 488 nm and a depletion laser
suitable for AF488 (e.g., 592 nm).

Procedure:
e Microscope Setup:

o Mount the sample on the STED microscope.

o Locate the region of interest using conventional confocal microscopy mode.
e Image Acquisition:

o Switch to STED mode.

o Set the excitation laser power to a low level to minimize photobleaching.

o Gradually increase the depletion laser power to achieve the desired resolution
improvement.

o Optimize pixel size and dwell time for adequate signal-to-noise ratio.
o Acquire STED images.
» Image Processing:

o If necessary, deconvolve the acquired images to improve resolution and remove noise.
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Signaling Pathway: STED Microscopy Principle
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Energy level diagram illustrating the principle of STED microscopy.

Protocol 3: dASTORM Imaging of AF488-DBCO Labeled
Structures

This protocol is adapted from dSTORM protocols for other fluorophores and should be
optimized for AF488-DBCO.

Materials:

o AF488-DBCO labeled sample on a coverslip
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o dSTORM imaging buffer (e.g., PBS with an oxygen scavenging system like glucose oxidase
and catalase, and a thiol like 3-mercaptoethanol).

o dSTORM microscope with a high-power laser for photoswitching (e.g., 488 nm).
Procedure:
e Sample Preparation:
o Replace the mounting medium with the dSTORM imaging buffer.
e Image Acquisition:
o Mount the sample on the dSTORM microscope.

o llluminate the sample with high laser power at 488 nm to induce photoswitching of the
AF488 molecules into a dark state.

o Acquire a time-lapse series of thousands of frames, capturing the stochastic reactivation
and emission of individual fluorophores.

o Data Analysis:

o Use appropriate software to localize the center of each fluorescence event in each frame
with high precision.

o Reconstruct the final super-resolution image from the accumulated localizations.
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Logical Relationship: dSTORM Imaging Workflow

Data Acquisition

1. High-power laser illumination
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l
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Data Analysis
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'

4. Reconstruct super-resolution
image from localizations
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Workflow for dISTORM imaging and data analysis.

Conclusion

AF488-DBCO is a powerful tool for super-resolution microscopy, offering bright and photostable
labeling of biomolecules through a biocompatible click chemistry reaction. The provided
protocols serve as a starting point for researchers to implement this probe in their STED and
dSTORM imaging experiments, enabling the visualization of cellular structures with
unprecedented detail. Further optimization of labeling and imaging conditions will be crucial to
achieve the best possible results for specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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